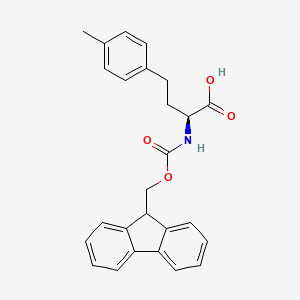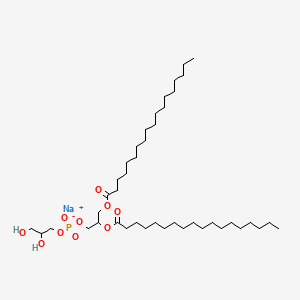
Mpeg-dspe
Descripción general
Descripción
Methoxypolyethylene glycol DSPE (mPEG-DSPE) is a phospholipid PEG derivative that has a terminal DSPE group on the PEG end . DSPE (1,2-distearoyl-sn-glycero-3-phospho-ethanolamine) is a C18 saturated phospholipid with high hydrophobicity . It demonstrates excellent amphiphilic properties and offers superior advantages for small and large molecule encapsulation and delivery .
Synthesis Analysis
The synthesis of mPEG-DSPE generally involves two steps :
- An amidation reaction is carried out by adding an appropriate amount of acetamide and a base to produce mPEG-DSPE .
Molecular Structure Analysis
The molecular formula of mPEG-DSPE is C37H72O12PN . The molecular weight is approximately 746.94g/mol .
Chemical Reactions Analysis
mPEG-DSPE is used in the synthesis of liposomes, which increases the hydrophilicity on the surface of liposomes, consequently increasing the longevity of liposomes in the blood circulation for the study of anticancer and antimalarial agents .
Physical And Chemical Properties Analysis
mPEG-DSPE appears as a white to off-white solid or viscous liquid depending on the molecular weight . It has a melting point of about 50-60 ℃ . It is soluble in inorganic solvents and organic solvents, such as chloroform, methanol, dimethyl sulfoxide, etc .
Aplicaciones Científicas De Investigación
MPEG-DSPE in Nanoparticle Imaging and Drug Delivery
MPEG-DSPE has been utilized in the development of near-infrared fluorophores for skeletal system imaging. A study highlighted the use of DSPE-mPEG encapsulated rare earth doped nanoparticles (RENPs@DSPE-mPEG) demonstrating an inherent affinity to bone without targeting ligands. This approach offers a non-invasive strategy for skeletal system mapping and bone disease diagnoses, with potential in immunotherapy and cancer-targeted nanoparticles (He et al., 2019).
Impact on Liposomal Drug Formulations
DSPE-mPEG, a family of amphiphilic lipopolymers, plays a significant role in formulating injectable, long-circulating nanoparticulate drug formulations. Research has shown its effectiveness in PEGylation of lipidic nonlamellar liquid crystalline particles, which are used in developing cubosomes and hexosomes for drug and imaging probe delivery. The incorporation of DSPE-mPEG into these formulations impacts their morphology and internal nanostructure, enhancing their potential in drug delivery systems (Nilsson et al., 2014).
Reversible Attachment of Polyethylene Glycol
The reversible attachment of methoxypoly(ethylene glycol) (mPEG) to amino-containing substrates using DSPE has been explored. This strategy, involving the formation of a benzyl carbamate linkage substituted with a disulfide, allows the creation of lipopolymers capable of losing their polymer coating under specific conditions. This approach is significant in the context of drug delivery, where controlled release and targeting are crucial (Zalipsky et al., 1999).
Cell Surface Engineering
DSPE-mPEG has been investigated in the context of cell surface engineering. It has been used to modify the cell surface, impacting various cellular behaviors such as viability, growth, proliferation, and adhesion. This study demonstrated that DSPE-mPEG modification highly affects cell adherence, providing insights into the application of cell surface engineering in biomedicine (Cai et al., 2022).
Mecanismo De Acción
Target of Action
MPEG-DSPE is a phospholipid polyethylene glycol (PEG) derivative that has a terminal distearoylphosphatidylethanolamine (DSPE) group on the PEG end . The primary targets of MPEG-DSPE are cell membranes and liposomes, where it is used for drug formulation, cell membrane study, and other studies .
Mode of Action
MPEG-DSPE interacts with its targets by integrating into the lipid bilayer of cell membranes or liposomes. The DSPE component, a C18 saturated phospholipid with high hydrophobicity, anchors the molecule in the lipid bilayer, while the PEG component extends outwards, providing a hydrophilic surface . This amphiphilic property allows MPEG-DSPE to enhance the water solubility and stability of molecules, particles, and materials, reduce their immunogenicity, and decrease non-specific binding .
Biochemical Pathways
MPEG-DSPE does not directly affect specific biochemical pathways. Instead, it modifies the physicochemical properties of molecules, particles, and materials, thereby influencing their interactions with biological systems. For instance, MPEG-DSPE can be used to form nanoparticles with enhanced water solubility and biocompatibility , which can affect various biological processes depending on the specific molecules or particles encapsulated.
Pharmacokinetics
The pharmacokinetics of MPEG-DSPE largely depends on its application. When used to form long-circulating liposomes, MPEG-DSPE can prolong the circulation time of the liposomes in the bloodstream . This is because the PEGylation of DSPE reduces the recognition and uptake of the liposomes by the mononuclear phagocyte system (MPS), thereby enhancing their bioavailability .
Result of Action
The effects of MPEG-DSPE are primarily related to its ability to modify the properties of molecules, particles, and materials. For example, when used to form nanoparticles, MPEG-DSPE can enhance their water solubility and biocompatibility . This can lead to various molecular and cellular effects, depending on the specific molecules or particles encapsulated. In one study, MPEG-DSPE was used to form nanoparticles with corannulene or perylene, which were found to affect the first polar body extrusion of oocytes, increase the number of primordial follicles in the ovary, alter mitochondrial membrane potentials, induce oxidative stress, and lead to autophagy and apoptosis .
Action Environment
The action of MPEG-DSPE can be influenced by various environmental factors. For instance, the stability of MPEG-DSPE can be affected by temperature, as it should always be kept in low temperature in dry condition . Moreover, the efficacy of MPEG-DSPE in forming long-circulating liposomes can be influenced by the properties of the biological environment, such as the presence of MPS-rich tissues .
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2,3-dihydroxypropyl 2,3-di(octadecanoyloxy)propyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQYZBDRJZVSJE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Mpeg-dspe is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. The polyethylene glycol (PEG) chain provides the hydrophilic character, while the distearoylphosphatidylethanolamine (DSPE) portion contributes to the hydrophobic nature. This unique characteristic allows mpeg-dspe to self-assemble into micelles in aqueous solutions, with the hydrophobic drug molecules encapsulated within the hydrophobic core and the hydrophilic PEG chains forming the outer shell. [, ] This encapsulation shields the drug from the external environment, improving its solubility and stability in aqueous media, and enabling its delivery to target sites.
A: Mpeg-dspe is commonly incorporated into liposomal formulations to enhance their stability and circulation time in vivo. The hydrophilic PEG chains on the liposome surface create a steric barrier that hinders interactions with blood components and reduces uptake by the reticuloendothelial system (RES), leading to prolonged circulation and improved drug delivery to target tissues. [, ]
A: Yes, mpeg-dspe can be conjugated with targeting ligands, such as folate or peptides, to enhance drug delivery to specific cells or tissues. For instance, folate-conjugated mpeg-dspe micelles have been explored for targeted delivery of anticancer drugs to tumor cells overexpressing folate receptors. [, , ] Similarly, peptide-modified mpeg-dspe micelles have shown promise in delivering drugs to specific receptors overexpressed on cancer cells. []
A: Mpeg-dspe-based formulations, like liposomes and micelles, exhibit good stability under various storage conditions. Lyophilization with suitable cryoprotectants, such as sucrose, further enhances their shelf life. [, ]
A: Factors like temperature, pH, ionic strength, and the presence of enzymes can impact the stability of mpeg-dspe formulations. Optimization of these parameters during formulation development is crucial to ensure long-term stability and therapeutic efficacy. [, ]
A: In vitro studies evaluating mpeg-dspe-based systems often involve cell culture models to assess drug release profiles, cellular uptake, cytotoxicity, and targeting efficiency. [, , ] For instance, fluorescence microscopy has been used to investigate the cellular uptake of fluorescently labeled mpeg-dspe micelles. [, ]
A: In vivo studies utilizing mpeg-dspe formulations often employ animal models to evaluate pharmacokinetic parameters, biodistribution, tumor targeting, and therapeutic efficacy. [, ] For example, studies in mice have demonstrated enhanced antitumor activity of paclitaxel and doxorubicin when encapsulated in mpeg-dspe-based delivery systems. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



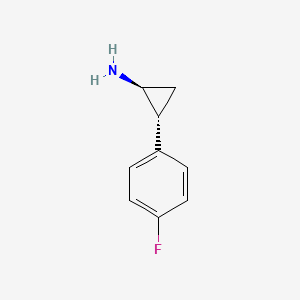
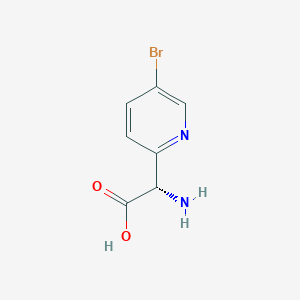
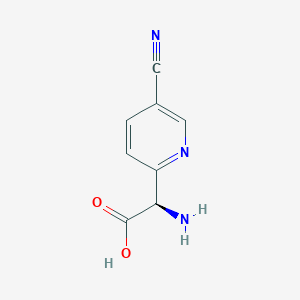
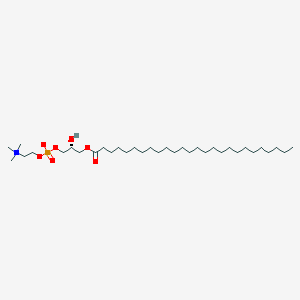

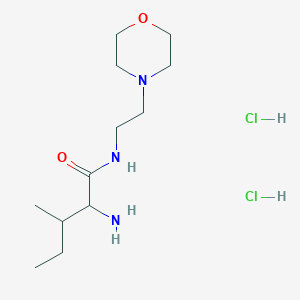
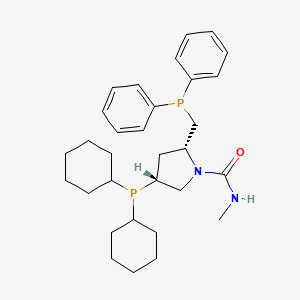
![3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B3067522.png)
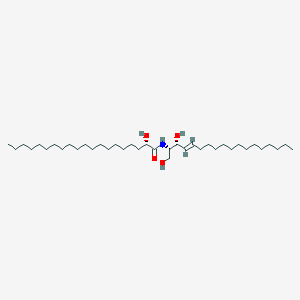
![9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-](/img/structure/B3067564.png)
![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)
